Jaspisin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

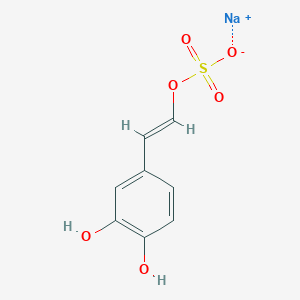

Jaspisin, also known as this compound, is a useful research compound. Its molecular formula is C8H7NaO6S and its molecular weight is 254.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most notable applications of jaspisin is its antitumor activity. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Effects on Mouse Lymphoma Cells

- Study : Two new derivatives of jaspamide, related to this compound, were isolated from Jaspis splendens.

- Findings : These derivatives showed IC50 values of less than 0.1 µg/mL against the L5178Y mouse lymphoma cell line, indicating potent antitumor activity .

| Compound | Cell Line | IC50 Value |

|---|---|---|

| This compound Derivative 1 | L5178Y (Mouse Lymphoma) | <0.1 µg/mL |

| This compound Derivative 2 | L5178Y (Mouse Lymphoma) | <0.1 µg/mL |

Antioxidant Properties

This compound also possesses antioxidant properties, making it beneficial in combating oxidative stress-related diseases.

Research Insights

- Phenolic compounds, including this compound, have been shown to reduce oxidative stress and inflammation, which are linked to various chronic diseases .

- The antioxidant capacity of this compound can be harnessed in dietary supplements aimed at improving health outcomes related to oxidative damage.

Applications in Nanotechnology

The integration of this compound into nanotechnology has opened new avenues for its application in biomedical fields.

Phenolic-Enabled Nanotechnology

- This compound's phenolic structure allows for its use in creating nanoparticles that can be engineered for drug delivery systems.

- These nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances bioavailability and targeting of drugs |

| Bioimaging | Used in imaging techniques for better visualization |

| Therapeutic Delivery | Delivers therapeutic agents directly to affected areas |

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties.

Case Study: Antimicrobial Efficacy

- Research has indicated that this compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- The compound's mechanism involves disrupting bacterial cell walls, leading to cell lysis .

Potential in Neuroprotection

Emerging studies suggest that this compound may play a role in neuroprotection.

Research Findings

- This compound's ability to mitigate oxidative stress could be beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Further research is needed to fully understand its mechanisms and therapeutic potential in this area.

Eigenschaften

Molekularformel |

C8H7NaO6S |

|---|---|

Molekulargewicht |

254.19 g/mol |

IUPAC-Name |

sodium;[(E)-2-(3,4-dihydroxyphenyl)ethenyl] sulfate |

InChI |

InChI=1S/C8H8O6S.Na/c9-7-2-1-6(5-8(7)10)3-4-14-15(11,12)13;/h1-5,9-10H,(H,11,12,13);/q;+1/p-1/b4-3+; |

InChI-Schlüssel |

OCTNLVNADAQXIK-BJILWQEISA-M |

Isomerische SMILES |

C1=CC(=C(C=C1/C=C/OS(=O)(=O)[O-])O)O.[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1C=COS(=O)(=O)[O-])O)O.[Na+] |

Synonyme |

jaspisin sodium (E)-5,6-dihydroxystyryl sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.